molecular formula C25H29N5O5 B12182882 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12182882
M. Wt: 479.5 g/mol
InChI Key: HDQPGQCOQQGPHS-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinazolinone core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced by reacting the quinazolinone intermediate with benzylpiperazine in the presence of a suitable catalyst.

    Acylation: The final step involves the acylation of the piperazine derivative with 2-oxoethyl acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted quinazolinone or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt cell membrane integrity in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of the quinazolinone and piperazine moieties, which confer distinct biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C25H29N5O5

Molecular Weight

479.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C25H29N5O5/c1-34-21-12-19-20(13-22(21)35-2)27-17-30(25(19)33)16-23(31)26-14-24(32)29-10-8-28(9-11-29)15-18-6-4-3-5-7-18/h3-7,12-13,17H,8-11,14-16H2,1-2H3,(H,26,31)

InChI Key

HDQPGQCOQQGPHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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